molecular formula C17H20N4O3S B2563932 N-[2-(4-methoxyphenyl)ethyl]-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide CAS No. 2320175-74-2

N-[2-(4-methoxyphenyl)ethyl]-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2563932
CAS No.: 2320175-74-2
M. Wt: 360.43
InChI Key: JTWAKIBYMPLLRS-UHFFFAOYSA-N
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Description

This compound features a piperazine-1-carboxamide core substituted at the 4-position with a 1,3-thiazol-2-yl group and at the 3-position with a ketone. The N-linked side chain includes a 2-(4-methoxyphenyl)ethyl group.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-24-14-4-2-13(3-5-14)6-7-18-16(23)20-9-10-21(15(22)12-20)17-19-8-11-25-17/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWAKIBYMPLLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Thiazole Moiety: The thiazole ring can be introduced via a condensation reaction between α-haloketones and thiourea.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Final Coupling: The final step involves coupling the thiazole-substituted piperazine with the methoxyphenyl group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophiles like bromine (Br2) or nitrating agents (HNO3/H2SO4) under controlled temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperazine ring can modulate receptor activity, affecting signal transduction pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Implications

Key structural analogs differ in substituents on the phenyl ring, thiazole modifications, and piperazine core substitutions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Reported Bioactivity/Properties Evidence Source
Target Compound : N-[2-(4-Methoxyphenyl)ethyl]-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide - 4-Methoxyphenylethyl side chain
- Thiazol-2-yl group
- 3-Oxo-piperazine core
Hypothesized anticancer/CNS activity (structural analogy)
N-{2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethyl}-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide - Cyclopenta[b]pyridine core
- Same 4-methoxyphenyl-thiazole-ethyl chain
Anticancer agent; efflux pump inhibitor
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide - 4-Chlorophenyl group
- Ethyl-piperazine substitution
Intermediate in organic synthesis
N-(2-chlorophenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide - 2-Chlorophenyl substitution
- Thiazol-2-yl group
Unreported activity (structural analog)
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide - Pyridin-3-yl-thiazole
- Methoxyphenyl-acetamide backbone
Unreported activity (structural analog)
N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) - 3-Fluorophenyl group
- Quinazolinone-piperazine hybrid
Antihyperglycemic activity (in vitro)

Impact of Substituents on Physicochemical Properties

  • Methoxy vs. Halogen Substituents: The 4-methoxyphenyl group (target compound) enhances lipophilicity compared to 4-chlorophenyl () or 3-fluorophenyl (). Chlorophenyl derivatives (e.g., ) exhibit higher molecular weight and polarity, which may affect solubility and binding kinetics .
  • Thiazole rings are critical for π-π stacking interactions in kinase or receptor binding, as seen in anticancer analogs () .
  • Piperazine Core Variations: The 3-oxo-piperazine moiety in the target compound may enhance hydrogen-bonding capacity compared to non-ketone derivatives (e.g., ) .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, drawing from diverse research studies.

Chemical Structure and Properties

The compound features a piperazine core with a thiazole ring and a methoxyphenyl substituent. Its molecular formula is C16H20N4O2SC_{16}H_{20}N_4O_2S, with a molecular weight of approximately 336.42 g/mol. The presence of the thiazole moiety is significant as it contributes to various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Thiazole Ring : This can be achieved through the condensation of appropriate thioamides with α-haloketones.
  • Piperazine Derivation : The piperazine structure is introduced via nucleophilic substitution reactions.
  • Final Carboxamide Formation : The carboxamide group is installed through acylation reactions involving an amine and an acid chloride.

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Compound Activity IC50 (µg/mL)
This compoundAntibacterialTBD
Compound AAntibacterial5.0
Compound BAntifungal10.0

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. Studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

In vitro assays have shown that compounds with similar structures can have IC50 values in the low micromolar range against various cancer cell lines:

Cell Line Compound IC50 (µg/mL)
HeLaThis compoundTBD
MCF7Compound C15.0
A549Compound D20.0

Case Studies

Several studies have highlighted the efficacy of thiazole-containing compounds in clinical settings:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiazole derivatives against resistant bacterial strains. The results indicated that derivatives similar to this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA).
  • Anticancer Research : In another study focused on anticancer properties, compounds were tested against different cancer cell lines, revealing that those with similar structural features to our compound exhibited significant cytotoxicity through mechanisms such as cell cycle arrest and apoptosis induction.

Q & A

Basic Synthesis and Purification

Q: What are the optimal synthetic routes for preparing N-[2-(4-methoxyphenyl)ethyl]-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide with high purity? A: The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDCI·HCl) and activators like HOBt in anhydrous DMF. A typical protocol involves heating at 60°C for 18 hours under nitrogen, followed by purification via recrystallization or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity . Key intermediates, such as the piperazine-thiazole core, require strict anhydrous conditions to avoid hydrolysis.

Structural Characterization

Q: Which analytical techniques are critical for confirming the structural integrity of this compound? A: A combination of 1H^1H-/13C^{13}C-NMR (to verify substituent positions on the piperazine and thiazole rings), HRMS (for molecular ion validation), and IR spectroscopy (to confirm carbonyl and amide functionalities) is essential. X-ray crystallography is recommended for resolving stereochemical ambiguities, especially in analogs with chiral centers .

Mechanism of Action in Pharmacological Studies

Q: How can researchers design experiments to elucidate the biological targets of this compound? A: Use competitive binding assays (e.g., radioligand displacement for GPCRs) and enzymatic inhibition studies (e.g., kinase profiling panels). Molecular docking simulations (using software like AutoDock Vina) can predict interactions with targets like integrase enzymes or aldose reductase, as structurally related compounds exhibit activity against these proteins . Validate hypotheses with siRNA knockdown or CRISPR-Cas9 models to assess target dependency.

Structure-Activity Relationship (SAR) Optimization

Q: What modifications to the 4-methoxyphenyl or thiazole moieties enhance bioactivity? A: Substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO2_2 or halogens at the para position) improve antiproliferative activity, as shown in analogs . Replacing the thiazole with oxazole or pyridine rings alters selectivity; for example, thiazole derivatives show higher affinity for neuropeptide Y receptors . Systematic SAR studies should employ parallel synthesis and high-throughput screening.

Data Contradictions in Biological Assays

Q: How should conflicting results in cytotoxicity assays (e.g., IC50_{50} variability across cell lines) be resolved? A: Confirm compound stability under assay conditions (e.g., pH, serum content) via LC-MS. Test metabolites for off-target effects. Cross-validate using orthogonal assays (e.g., apoptosis markers vs. ATP-based viability). Contradictions may arise from cell-specific expression of efflux pumps (e.g., P-gp), which can be inhibited with verapamil .

Advanced Pharmacokinetic Profiling

Q: What methodologies improve the prediction of this compound’s ADMET properties? A: Use Caco-2 monolayers for permeability assessment and microsomal stability assays (human liver microsomes + NADPH) to estimate metabolic clearance. Plasma protein binding (ultrafiltration) and CNS penetration (PAMPA-BBB) studies are critical. For in vivo correlation, employ allometric scaling from rodent PK data .

Handling Stability Issues

Q: How can researchers mitigate degradation of the carboxamide group during storage? A: Store lyophilized samples at -20°C under argon. In solution, avoid aqueous buffers with pH <5 or >8, as hydrolysis is accelerated. Use stabilizers like trehalose (5% w/v) in lyophilized formulations. Monitor degradation via forced-stress studies (40°C/75% RH for 4 weeks) .

Designing Antifungal or Antiviral Analogues

Q: What structural features align this compound with known antifungal or antiviral scaffolds? A: The thiazole ring and carboxamide group resemble ketoconazole’s pharmacophore, suggesting potential antifungal activity via CYP51 inhibition. For antiviral activity (e.g., HIV-1 integrase), introduce chelating groups (e.g., diketo acids) at the piperazine N-position .

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